5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-6(4-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAZYWLOBFNPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
- Starting materials: Typically, pyrazine derivatives such as pyruvic aldehyde or methylpyrazines are utilized as core building blocks.
- Reaction conditions: Cyclization often occurs under mild heating (30–90°C) in the presence of catalysts like sodium pyrosulfite or other reducing/oxidizing agents to facilitate ring closure.
- Patent CN1392143A describes cyclization of pyruvic aldehyde with o-phenylenediamine to form methyl benzopyrazines, which can be further oxidized to pyrazine derivatives.
- For introducing the methoxyethoxy group, a similar approach could involve starting with a precursor bearing a suitable leaving group or functional handle at the 5-position, such as a halogen or hydroxymethyl group, which can later be substituted with the methoxyethoxy chain.
Introduction of the 2-Methoxyethoxy Group
- Nucleophilic substitution: Starting from a 5-chloropyrazine-2-carboxylic acid or a similar halogenated intermediate, nucleophilic substitution with 2-methoxyethanol or its derivatives (e.g., 2-methoxyethyllithium or sodium hydride with 2-methoxyethanol) can introduce the desired ether substituent.
- Ether formation: Direct etherification of a hydroxymethyl group at the 5-position using Williamson ether synthesis conditions with 2-methoxyethanol or 2-methoxyethyl halides.
- While specific data on this exact substitution are scarce, etherification of aromatic heterocycles is well-documented, often requiring activation of the aromatic ring or the precursor with halogens or hydroxyl groups.
Oxidation to the Carboxylic Acid
- Oxidation of methyl groups: If a methyl group is present at the 2-position, oxidation to the carboxylic acid can be achieved using strong oxidizers such as potassium permanganate or potassium dichromate under controlled conditions.
- Alternative oxidation: Use of milder oxidants like chromium(VI) reagents or catalytic oxidation with palladium or platinum catalysts in the presence of oxygen.
- Patent CN102190630A describes oxidation of methylpyrazines to pyrazine-2-carboxylic acids using potassium permanganate, although with environmental concerns due to waste.
Purification and Final Processing
- Extraction: Organic solvents like butanone or ethyl acetate are used for extraction.
- Crystallization: The product is purified via recrystallization, often from ethanol or acetic acid.
- Drying: Final drying under vacuum or oven to obtain high-purity product (>99%).
Summary of Proposed Preparation Route
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1. Cyclization | Formation of pyrazine core | 30–90°C, catalyst (e.g., sodium pyrosulfite) | Pyruvic aldehyde + o-phenylenediamine | Similar to patent CN1392143A |
| 2. Introduction of substituent | Nucleophilic substitution at 5-position | Reflux, base (NaH), 2-methoxyethanol or halide | 2-methoxyethanol/halide | Williamson ether synthesis |
| 3. Oxidation | Convert methyl to carboxylic acid | 60–105°C, oxidant (KMnO4) | Potassium permanganate | Similar to patent CN102190630A |
| 4. Purification | Extraction and crystallization | Room temperature to reflux | Organic solvents (butanone, ethanol) | Final high-purity product |
Notes and Considerations
- Selectivity: Ensuring selective substitution at the 5-position without affecting the carboxylic acid at the 2-position is critical.
- Environmental impact: Use of greener oxidants and solvents is advisable to minimize waste.
- Yield optimization: Stepwise optimization, including reaction times, temperatures, and reagent equivalents, is essential for industrial scalability.
Chemical Reactions Analysis
General Reactivity of Pyrazine-2-carboxylic Acid Derivatives
Pyrazine-2-carboxylic acid derivatives typically undergo reactions at the carboxylic acid group, pyrazine ring, and substituents. Key reaction types include:
Functional Group Transformations
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Carboxylic Acid Reactions
Modification of the 2-Methoxyethoxy Side Chain
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Ether Cleavage : Treatment with strong acids (HBr/AcOH) may cleave the methoxyethoxy group to form hydroxylated intermediates.
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Oxidation : The ethoxy chain could undergo oxidation to form ketones or carboxylic acids under strong oxidants (e.g., KMnO₄) .
Pyrazine Ring Reactivity
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Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., carboxylic acid) activate the pyrazine ring for substitution at positions ortho/para to the acid group.
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Metal-Catalyzed Coupling : Suzuki-Miyaura cross-coupling could introduce aryl/heteroaryl groups at halogenated positions .
Hypothetical Reaction Pathways
| Reaction | Reagents/Conditions | Expected Product |
|---|---|---|
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate |
| Amidation | Aniline, EDCl, HOBt, DMF | 5-(2-Methoxyethoxy)-N-phenylpyrazine-2-carboxamide |
| Side-Chain Oxidation | KMnO₄, H₂O, heat | 5-(Carboxyethoxy)pyrazine-2-carboxylic acid |
| Decarboxylation | Cu powder, quinoline, 200°C | 5-(2-Methoxyethoxy)pyrazine |
Research Gaps and Recommendations
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Experimental Validation : No kinetic or mechanistic studies for this compound exist. Prioritize synthetic routes and characterization (¹H/¹³C NMR, HRMS).
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Biological Activity Screening : Analogous compounds (e.g., 5-methyl or chloro derivatives) show antimycobacterial and anticancer properties .
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Computational Studies : DFT calculations could predict regioselectivity in substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds related to pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies on substituted pyrazine-2-carboxylic acids have demonstrated promising activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antitubercular drugs . The structural modifications of pyrazine derivatives can enhance their lipophilicity and biological activity, which is crucial for drug design.
Diabetes and Hyperlipidemia Treatment
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is noted for its role as an intermediate in synthesizing pharmaceuticals aimed at treating diabetes and hyperlipidemia. Its derivatives have shown hypoglycemic and hypolipidemic activities, making them valuable in developing medications for metabolic disorders .
Organic Synthesis
Synthesis of Metal Complexes
The compound has been utilized in the preparation of metal-organic frameworks (MOFs) and europium(III) complexes. These complexes are important for their luminescent properties and potential applications in sensors and imaging technologies . The ability to form stable complexes with lanthanides enhances the utility of this compound in materials science.
Novel Reaction Pathways
The compound serves as a versatile building block in organic synthesis, allowing for the development of various derivatives through functional group transformations. Its carboxylic acid moiety can participate in esterification reactions, leading to the formation of esters that may possess different biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents at position 5 of the pyrazine ring significantly influence molecular properties. Key derivatives include:
Key Observations :
- Solubility: The 2-methoxyethoxy group improves water solubility compared to methyl or cyano substituents but is less polar than the methoxy group.
- Electronic Effects : Electron-donating groups (e.g., -OCH3, -OCH2CH2OCH3) enhance coordination with metal ions in catalytic systems, while electron-withdrawing groups (e.g., -CN) may reduce reactivity .
Stability and Reactivity
- Hydrolytic Stability : The methoxyethoxy group is less prone to hydrolysis than esters but more reactive than methyl groups.
- Thermal Stability : Pyrazine derivatives generally exhibit high thermal stability due to aromaticity. Substituents like -CN may reduce stability under acidic conditions.
Research Findings and Gaps
- Catalytic Systems: PCA derivatives with electron-donating substituents (e.g., -OCH3) show higher activity in alkane oxidation than electron-withdrawing analogs .
- Biological Activity : The 2-methoxyethoxy group’s steric bulk may improve receptor selectivity in CB1R probes, but comparative binding studies are lacking .
- Synthetic Challenges : Efficient synthesis of this compound requires optimization to avoid side reactions (e.g., over-alkylation).
Biological Activity
5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a pyrazine derivative characterized by the presence of a methoxyethoxy group at the 5-position and a carboxylic acid functional group at the 2-position. Its structure can influence its biological interactions and activities.
Biological Activities
The biological activities of this compound have been explored in various studies, with findings indicating potential applications in several therapeutic areas.
Antimicrobial Activity
Research has shown that pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often fall in the low micromolar range, indicating potent activity against pathogens .
Anti-inflammatory Effects
Studies on pyrazine derivatives suggest that they may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazine derivatives has been widely studied. For example, compounds related to this compound have exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Some derivatives have shown promising results in inhibiting specific kinases involved in cancer progression .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been observed to interact with key enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : The ability to bind to specific receptors may account for some of the observed pharmacological effects, including anti-inflammatory and anticancer activities.
- Cell Signaling Modulation : The compound may influence signaling pathways within cells, affecting processes such as apoptosis and cell cycle regulation .
Case Studies and Research Findings
- Antimycobacterial Study : A study focusing on pyrazine derivatives reported that certain structural modifications led to enhanced antimycobacterial activity. The findings suggested that lipophilicity plays a crucial role in the efficacy of these compounds against Mycobacterium tuberculosis .
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of pyrazine-2-carboxylic acids had significant cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 0.13 to 0.19 µM for some potent derivatives .
- Anti-inflammatory Activity : Research indicated that certain pyrazine derivatives could effectively reduce levels of inflammatory markers in cellular models, suggesting their potential use in treating conditions characterized by excessive inflammation .
Data Summary Table
Q & A
Q. What are the most efficient synthetic routes for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of pyrazine derivatives often involves multi-step functionalization. For example, pyrazine-2-carboxylic acid derivatives can be synthesized via whole-cell biocatalysis using amidase enzymes (e.g., from Bacillus smithii), which minimizes by-products . Membrane-based solvent extraction (MBSE) and stripping (MBSS) have been optimized for pyrazine analogs like 5-methyl-2-pyrazinecarboxylic acid (MPCA), achieving high purity by leveraging pH-dependent solubility and layered liquid membranes . Reaction optimization using central composite design (CCD) in response surface methodology (RSM) is recommended to balance parameters like temperature, solvent ratio, and catalyst loading .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : To verify substitution patterns on the pyrazine ring and methoxyethoxy side chain.
- Mass spectrometry (HRMS) : For molecular weight confirmation (e.g., molecular formula C₈H₁₀N₂O₄) .
- X-ray crystallography : To resolve 3D structures, particularly for coordination complexes (e.g., with lanthanides or tungsten cyanides) .
- HPLC with UV detection : For purity assessment, especially when optimizing synthetic protocols .
Q. How can solubility and stability be optimized for in vitro or in vivo studies?
For aqueous solubility, prepare stock solutions in DMSO (50 mg/mL) and dilute with co-solvents like PEG300 (40%) and Tween-80 (5%) in saline . For stability, store aliquots at -80°C (2 years) or -20°C (1 year). For in vivo formulations, use 20% SBE-β-CD in saline to enhance bioavailability .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of pyrazine-2-carboxylic acid derivatives in oxidation reactions?
In the H₂O₂–vanadate–pyrazine-2-carboxylic acid (PCA) system, PCA acts as a ligand to stabilize diperoxovanadium(V) intermediates. The decomposition of this complex generates peroxyl (HOO·) and hydroxyl (HO·) radicals, which abstract hydrogen atoms from substrates like alkanes or alcohols . Kinetic studies reveal a rate-limiting step involving hydrogen transfer from H₂O₂ to the PCA ligand, with activation energies ~70 kJ/mol for cyclohexane oxidation . UV-vis spectroscopy and isotopic labeling (e.g., D₂O) are critical for probing intermediate species .
Q. How do metabolic pathways affect the pharmacokinetics of pyrazine-2-carboxylic acid derivatives?
Alkyl-substituted pyrazines undergo hepatic oxidation to form pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid metabolites. In rodents, oral absorption is pH-dependent (optimal at intestinal pH 5–7), with rapid excretion . Hydrolysis by esterases or amidases (e.g., in prodrug activation) can be monitored via LC-MS/MS to quantify urinary metabolites .
Q. How can contradictory data on catalytic efficiency in different solvents be reconciled?
Discrepancies in reaction rates (e.g., acetonitrile vs. aqueous systems) arise from solvent polarity effects on radical stability and vanadium complex solubility. For example, acetonitrile stabilizes hydroxyl radicals, enhancing alkane oxidation, while water promotes competitive H₂O₂ decomposition. Validate solvent-specific kinetics using stopped-flow techniques and DFT calculations .
Q. What strategies are effective for designing derivatives with enhanced bioactivity or reduced toxicity?
- Structure-activity relationship (SAR) : Modify the methoxyethoxy side chain to alter hydrophobicity (e.g., fluorination for metabolic stability) .
- Coordination chemistry : Complexation with transition metals (e.g., W(CN)₈⁴⁻) can enhance antimicrobial or anticancer activity .
- Computational modeling : Use DFT to predict binding affinities to target proteins (e.g., mGluR2 for PET ligands) .
Methodological Recommendations
- Data contradiction analysis : Compare kinetic isotope effects (KIE) and EPR radical trapping results across studies to resolve mechanistic conflicts .
- Experimental design : Employ DoE (Design of Experiments) for multi-variable optimization (e.g., CCD for biocatalytic synthesis) .
- Advanced analytics : Pair in situ IR spectroscopy with GC-MS to track intermediate species in catalytic cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
